Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate
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Overview
Description
Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate is a chemical compound with the molecular formula C28H48O8 It is characterized by its complex structure, which includes a benzoate ester and multiple ether groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate typically involves the esterification of 3,4,5-tris(2-methoxyethoxy)benzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester and ether groups allow it to interact with hydrophobic and hydrophilic regions of biological molecules, potentially modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dodecyl 3,4,5-trihydroxybenzoate: Similar structure but with hydroxyl groups instead of methoxyethoxy groups.
Dodecyl 3,4,5-tris(2-hydroxyethoxy)benzoate: Similar structure but with hydroxyethoxy groups instead of methoxyethoxy groups.
Uniqueness
Dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate is unique due to its combination of ester and multiple ether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
111180-47-3 |
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Molecular Formula |
C28H48O8 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
dodecyl 3,4,5-tris(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C28H48O8/c1-5-6-7-8-9-10-11-12-13-14-15-36-28(29)24-22-25(33-19-16-30-2)27(35-21-18-32-4)26(23-24)34-20-17-31-3/h22-23H,5-21H2,1-4H3 |
InChI Key |
ABVYYUOIIANRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OCCOC)OCCOC)OCCOC |
Origin of Product |
United States |
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